7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-7-Methoxy-4-((1-phenylethyl)amino)quinazolin-6-ol is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Methoxy-4-((1-phenylethyl)amino)quinazolin-6-ol typically involves multi-step organic reactions. A common route might include:
Starting Material: The synthesis often begins with a quinazoline derivative.
Methoxylation: Introduction of the methoxy group at the 7th position.
Amination: Introduction of the (1-phenylethyl)amino group at the 4th position.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. This might involve:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Catalysts: To enhance reaction rates.
Automated Purification Systems: For efficient separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
®-7-Methoxy-4-((1-phenylethyl)amino)quinazolin-6-ol can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions might target the amino group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Potential therapeutic applications, including anticancer or antimicrobial properties.
Industry: Used in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of ®-7-Methoxy-4-((1-phenylethyl)amino)quinazolin-6-ol would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved could include signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound, known for its diverse biological activities.
Gefitinib: A quinazoline derivative used as an anticancer agent.
Erlotinib: Another quinazoline-based anticancer drug.
Uniqueness
®-7-Methoxy-4-((1-phenylethyl)amino)quinazolin-6-ol is unique due to its specific substitution pattern, which can confer distinct biological properties compared to other quinazoline derivatives.
Properties
CAS No. |
402734-23-0 |
---|---|
Molecular Formula |
C17H17N3O2 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
7-methoxy-4-[[(1R)-1-phenylethyl]amino]quinazolin-6-ol |
InChI |
InChI=1S/C17H17N3O2/c1-11(12-6-4-3-5-7-12)20-17-13-8-15(21)16(22-2)9-14(13)18-10-19-17/h3-11,21H,1-2H3,(H,18,19,20)/t11-/m1/s1 |
InChI Key |
ICPPMXFVBZNQQO-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2=NC=NC3=CC(=C(C=C32)O)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=NC3=CC(=C(C=C32)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.